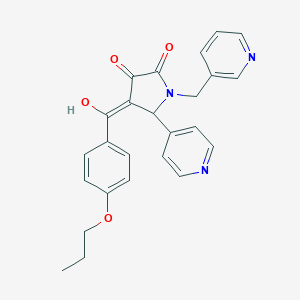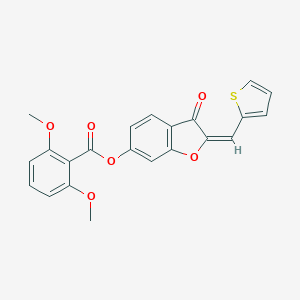![molecular formula C23H22F2N4O3S B266293 1-ETHYL-6-FLUORO-7-{4-[(2-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID](/img/structure/B266293.png)
1-ETHYL-6-FLUORO-7-{4-[(2-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ETHYL-6-FLUORO-7-{4-[(2-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a synthetic compound belonging to the fluoroquinolone class of antibiotics. Fluoroquinolones are known for their broad-spectrum antibacterial activity, which makes them effective against a wide range of bacterial infections. This compound, like other fluoroquinolones, works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-fluoro-7-{4-[(2-fluoroanilino)carbothioyl]-1-piperazinyl}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves multiple steps The starting material is typically a quinoline derivative, which undergoes fluorination at the 6-positionThe final step involves the coupling of the 2-fluoroanilino group with the piperazinyl moiety under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production .
化学反应分析
Types of Reactions
1-ETHYL-6-FLUORO-7-{4-[(2-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities .
科学研究应用
1-ETHYL-6-FLUORO-7-{4-[(2-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other fluoroquinolone derivatives.
Biology: Studied for its antibacterial properties and mechanisms of action.
Medicine: Investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
作用机制
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death .
相似化合物的比较
Similar Compounds
Norfloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Ciprofloxacin: Known for its high potency and broad-spectrum activity.
Ofloxacin: Exhibits similar antibacterial properties but with different pharmacokinetic profiles.
Uniqueness
1-ETHYL-6-FLUORO-7-{4-[(2-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is unique due to its specific substituents, which confer distinct pharmacological properties. The presence of the 2-fluoroanilino group enhances its binding affinity to bacterial enzymes, making it a potent antibacterial agent .
属性
分子式 |
C23H22F2N4O3S |
|---|---|
分子量 |
472.5 g/mol |
IUPAC 名称 |
1-ethyl-6-fluoro-7-[4-[(2-fluorophenyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H22F2N4O3S/c1-2-27-13-15(22(31)32)21(30)14-11-17(25)20(12-19(14)27)28-7-9-29(10-8-28)23(33)26-18-6-4-3-5-16(18)24/h3-6,11-13H,2,7-10H2,1H3,(H,26,33)(H,31,32) |
InChI 键 |
IQRIDGFPYRSRED-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=CC=C4F)F)C(=O)O |
规范 SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=CC=C4F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266213.png)
![methyl 4-{7-fluoro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B266215.png)
![1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxyphenyl)urea](/img/structure/B266217.png)
![4-(4-butoxybenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B266238.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266248.png)
![5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-N-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B266256.png)
![5-(2,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266260.png)

![tetrahydro-2-furanylmethyl 2-amino-1-[4-(propoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B266265.png)
![4-[(4-butoxyphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266267.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266270.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266276.png)

![4-[(4-chlorophenyl)carbonyl]-1-[4-(dimethylamino)phenyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266308.png)
